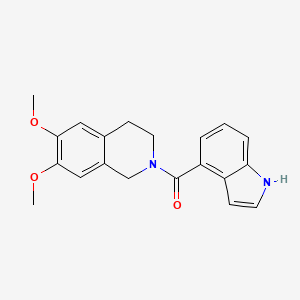

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1H-indol-4-yl)methanon ist ein komplexes organisches Molekül, das sowohl Isochinolin- als auch Indol-Motive aufweist. Diese strukturellen Motive sind in der medizinischen Chemie von Bedeutung, da sie in verschiedenen bioaktiven Verbindungen vorkommen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1H-indol-4-yl)methanon beinhaltet typischerweise eine mehrstufige organische Synthese. Ein gängiger Ansatz beginnt mit der Herstellung der Isochinolin- und Indol-Zwischenprodukte:

Isochinolin-Zwischenprodukt: Das Isochinolin-Motiv kann über die Bischler-Napieralski-Reaktion synthetisiert werden, bei der ein β-Phenylethylamin-Derivat unter Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl₃) cyclisiert wird, um den Isochinolin-Ring zu bilden.

Indol-Zwischenprodukt: Das Indol-Motiv kann über die Fischer-Indol-Synthese synthetisiert werden, die die Reaktion von Phenylhydrazin mit einem Keton unter sauren Bedingungen beinhaltet, um den Indol-Ring zu bilden.

Diese Zwischenprodukte werden dann durch eine Kondensationsreaktion gekoppelt, typischerweise unter Verwendung eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP), um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung von Abfall und der Verwendung gefährlicher Reagenzien umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, um Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind gängige Reduktionsmittel.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) erleichtert werden.

Hauptprodukte

Oxidation: Chinon-Derivate.

Reduktion: Alkohol-Derivate.

Substitution: Halogenierte oder nitrierte Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuer synthetischer Methoden.

Biologie

In der biologischen Forschung macht die strukturelle Ähnlichkeit der Verbindung mit natürlichen Alkaloiden sie zu einem Kandidaten für die Untersuchung biologischer Pfade und Interaktionen. Sie kann in Assays verwendet werden, um die Hemmung von Enzymen, die Rezeptorbindung und andere biochemische Prozesse zu untersuchen.

Medizin

Medizinisch gesehen hat die Verbindung das Potenzial, als Leitstruktur in der Wirkstoffforschung zu dienen. Ihre Isochinolin- und Indol-Motive sind dafür bekannt, verschiedene pharmakologische Aktivitäten zu zeigen, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften. Die Erforschung ihrer spezifischen biologischen Aktivitäten könnte zur Entwicklung neuer Therapeutika führen.

Industrie

In der Industrie könnte die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Farbstoffe verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1H-indol-4-yl)methanon hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Verbindungen mit Isochinolin- und Indol-Strukturen mit verschiedenen molekularen Zielen interagieren, darunter Enzyme, Rezeptoren und DNA. Die Verbindung kann ihre Wirkung ausüben, indem sie an diese Ziele bindet und ihre Aktivität moduliert, was zu Veränderungen in zellulären Prozessen und Pfaden führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the isoquinoline and indole intermediates:

Isoquinoline Intermediate: The isoquinoline moiety can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the isoquinoline ring.

Indole Intermediate: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring.

These intermediates are then coupled through a condensation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s structural similarity to natural alkaloids makes it a candidate for studying biological pathways and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medically, the compound holds potential as a lead compound in drug discovery. Its isoquinoline and indole moieties are known to exhibit various pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research into its specific biological activities could lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-4-yl)methanone would depend on its specific biological target. Generally, compounds with isoquinoline and indole structures can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin): Ähnliche Isochinolin-Struktur, aber ohne Indol-Motiv.

(1H-Indol-3-carbaldehyd): Enthält die Indol-Struktur, aber ohne Isochinolin-Motiv.

(6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)methanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle des Indol-Motivs.

Einzigartigkeit

Die Einzigartigkeit von (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1H-indol-4-yl)methanon liegt in der Kombination von sowohl Isochinolin- als auch Indol-Motiven, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Diese duale Struktur kann einzigartige pharmakologische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C20H20N2O3 |

|---|---|

Molekulargewicht |

336.4 g/mol |

IUPAC-Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-indol-4-yl)methanone |

InChI |

InChI=1S/C20H20N2O3/c1-24-18-10-13-7-9-22(12-14(13)11-19(18)25-2)20(23)16-4-3-5-17-15(16)6-8-21-17/h3-6,8,10-11,21H,7,9,12H2,1-2H3 |

InChI-Schlüssel |

BPHQPFOZPLKHOW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C4C=CNC4=CC=C3)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12159583.png)

![N-(3-chloro-4-fluorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159591.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

![N-(1-benzylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12159604.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159607.png)

![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12159615.png)

![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B12159617.png)

![N-{(1Z)-1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B12159627.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12159630.png)

![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B12159633.png)

![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)

![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one](/img/structure/B12159640.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide](/img/structure/B12159643.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)